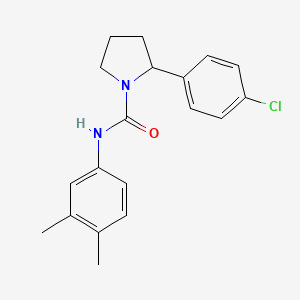
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies, and its mechanism of action makes it a potential candidate for the treatment of various types of cancer.
Mécanisme D'action
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide inhibits the activity of STAT3 by binding to a specific site on the protein, preventing it from carrying out its normal function. This leads to a decrease in the expression of genes that are involved in cancer cell growth and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (cell death), and inhibit the formation of new blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide is its specificity for STAT3, which makes it a potentially valuable tool for studying the role of this protein in cancer development and progression. However, like many small molecule inhibitors, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has limitations in terms of its pharmacokinetic properties, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide. One area of interest is in combination therapy, where 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide could be used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of more potent and selective inhibitors of STAT3, which could lead to the development of more effective cancer therapies. Additionally, further studies are needed to better understand the pharmacokinetic properties of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide and to optimize its dosing and administration in vivo.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-2-nitroaniline, which is then reacted with 3,4-dimethylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield the desired product, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-1-pyrrolidinecarboxamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. It has been shown to inhibit the activity of a protein called STAT3, which is known to play a key role in the development and progression of many types of cancer.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-13-5-10-17(12-14(13)2)21-19(23)22-11-3-4-18(22)15-6-8-16(20)9-7-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFPRYHUMIRDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6140809.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B6140814.png)
![({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methyl(8-quinolinylmethyl)amine](/img/structure/B6140819.png)
![N-[3-(cyclopentyloxy)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B6140824.png)
![methyl 4-{[2-(3-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B6140844.png)
![6-amino-2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-phenyl-4(3H)-pyrimidinone](/img/structure/B6140847.png)
![4-{[bis(2-chloroethyl)amino]sulfonyl}-N-{4-[chloro(difluoro)methoxy]phenyl}benzamide](/img/structure/B6140850.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6140854.png)
![6-fluoro-3-[2-(4-hydroxypiperidin-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6140862.png)
![N-[3-(methylthio)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6140870.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6140872.png)
![N-[4-(benzoylamino)phenyl]-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6140881.png)
![7-(3,4-difluorobenzyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6140898.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6140901.png)